4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide
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Overview
Description
4-(tert-Butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide is a synthetic organic compound characterized by its complex structure, which includes a tert-butylsulfamoyl group, a cyanocyclobutyl group, and a methylbenzamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves multiple steps:
Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a sulfonyl chloride derivative under basic conditions.
Cyclobutyl ring formation: The cyanocyclobutyl group can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene or a halide, under conditions that promote ring closure.
Amide bond formation: The final step involves coupling the intermediate compounds through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for industrial-scale synthesis.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of nitro or halogen groups onto the benzamide ring.
Scientific Research Applications
4-(tert-Butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide depends on its specific application. In a biological context, it may act by:
Binding to molecular targets: Such as enzymes or receptors, thereby modulating their activity.
Inhibiting enzyme activity: By mimicking the substrate or binding to the active site, preventing the enzyme from catalyzing its normal reaction.
Interacting with cellular pathways: Affecting signal transduction pathways, gene expression, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butylsulfamoyl)-N-(cyclopropyl)-N-methylbenzamide: Similar structure but with a cyclopropyl group instead of a cyanocyclobutyl group.
4-(tert-Butylsulfamoyl)-N-(1-cyanocyclopropyl)-N-methylbenzamide: Similar structure but with a cyanocyclopropyl group instead of a cyanocyclobutyl group.
4-(tert-Butylsulfamoyl)-N-(1-cyanocyclohexyl)-N-methylbenzamide: Similar structure but with a cyanocyclohexyl group instead of a cyanocyclobutyl group.
Uniqueness
4-(tert-Butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
4-(tert-butylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-16(2,3)19-24(22,23)14-8-6-13(7-9-14)15(21)20(4)17(12-18)10-5-11-17/h6-9,19H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWSTVOIGAEYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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